

An In-depth Technical Guide to the Thermodynamic Properties of 1,2-Diethylbenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2-Diethylbenzene

Cat. No.: B043095

[Get Quote](#)

This guide provides a comprehensive overview of the essential thermodynamic properties of **1,2-diethylbenzene**, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not only precise data but also a foundational understanding of the experimental and computational methodologies employed in their determination.

Introduction

1,2-Diethylbenzene (o-diethylbenzene) is an aromatic hydrocarbon with the chemical formula $C_{10}H_{14}$.^{[1][2]} Its molecular structure, characterized by a benzene ring substituted with two adjacent ethyl groups, imparts specific physicochemical properties that are of significant interest in various chemical synthesis and pharmaceutical development applications. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and reaction optimization. This guide delves into the key thermodynamic parameters of **1,2-diethylbenzene**, emphasizing the experimental rigor and computational approaches that ensure data integrity.

Core Thermodynamic Properties

The thermodynamic behavior of a compound is described by several key parameters. For **1,2-diethylbenzene**, these properties dictate its phase transitions, energy content, and equilibrium characteristics.

Table 1: Key Physical and Thermodynamic Properties of **1,2-Diethylbenzene**

Property	Value	Units	Source(s)
Molecular Weight	134.22	g/mol	[1][2][3]
Boiling Point	183-184	°C	[4][5][6]
Melting Point	-31	°C	[4][5][6]
Density (at 25°C)	0.88	g/mL	[6]
Vapor Pressure (at 25°C)	1.05	mmHg	[3][7][8]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	46.0	kJ/mol	[9]
Liquid Enthalpy of Formation ($\Delta_{\text{fH}}^{\circ}\text{liquid}$)	-68.5 ± 1.0	kJ/mol	[10]
Liquid Enthalpy of Combustion ($\Delta_{\text{cH}}^{\circ}\text{liquid}$)	-5867.43 ± 0.88	kJ/mol	[10]
Molar Heat Capacity (liquid, at 25°C)	253.146	kJ/(kmol·K)	[4]
Specific Heat Capacity (liquid, at 25°C)	1.88608	kJ/(kg·K)	[4][11]

Methodologies for Thermodynamic Property Determination

The accuracy of thermodynamic data is contingent upon the robustness of the methodologies used for its measurement. This section outlines the principles behind the key experimental techniques.

The standard enthalpy of combustion is a fundamental thermodynamic property, providing insight into the energy content of a substance. For volatile organic compounds like **1,2-**

diethylbenzene, this is determined with high precision using a bomb calorimeter.[12]

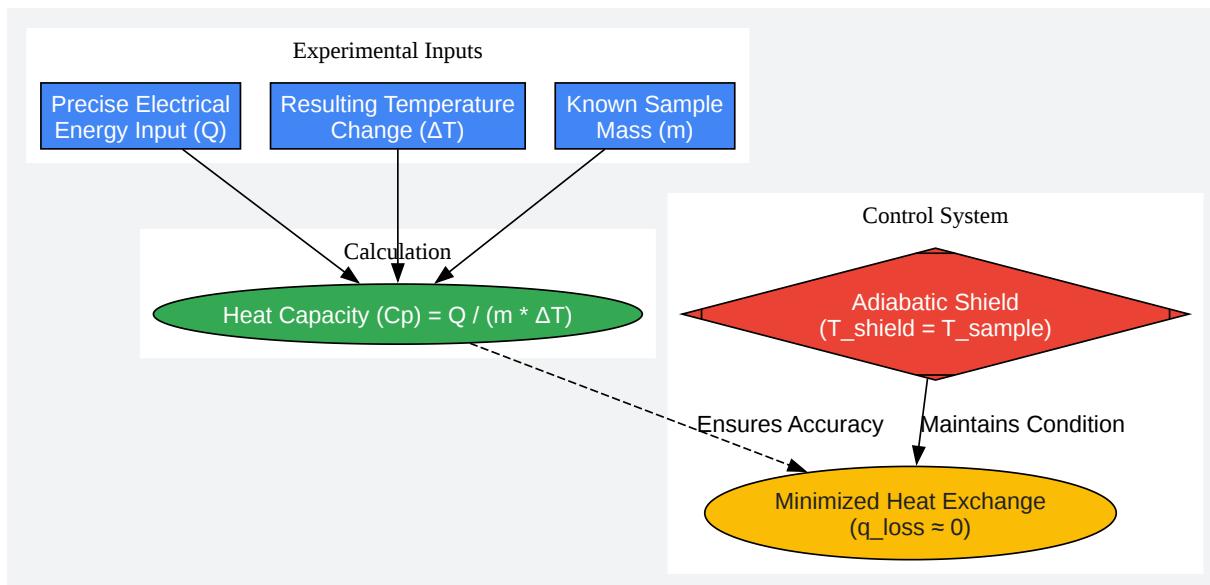
Conceptual Workflow of Bomb Calorimetry

Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.

Protocol for Bomb Calorimetry:

- Sample Preparation: A sample of **1,2-diethylbenzene** (typically 0.5-1.5 g) is accurately weighed into a crucible.
- Bomb Assembly: The crucible is placed inside the bomb, and a fine ignition wire is positioned to be in contact with the sample.
- Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a precisely known mass of water. The temperature of the water is allowed to equilibrate and is recorded.
- Ignition and Data Acquisition: The sample is ignited via an electrical current passed through the ignition wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and begins to cool.
- Data Analysis: The heat released by the reaction is calculated using the formula $q = C_{\text{total}} * \Delta T$, where C_{total} is the total heat capacity of the calorimeter and water, and ΔT is the corrected temperature rise.[13] The enthalpy of combustion is then determined on a molar basis. The system is self-validating through calibration with a standard substance of known enthalpy of combustion, such as benzoic acid.[12]

Heat capacity, the amount of heat required to raise the temperature of a substance by one degree, is a critical parameter for heat transfer calculations. Adiabatic calorimetry is a highly accurate method for its determination.[14][15]


Principle of Adiabatic Calorimetry

The core principle of adiabatic calorimetry is to minimize heat exchange between the sample and its surroundings.[16] This is achieved by maintaining the temperature of a surrounding shield to be the same as the sample's temperature throughout the experiment.[17]

Experimental Protocol for Adiabatic Calorimetry:

- Sample Loading: A known mass of **1,2-diethylbenzene** is sealed in a sample container.
- Calorimeter Assembly: The container is placed within an adiabatic shield in a high-vacuum environment.
- Heating and Measurement: A precisely measured quantity of electrical energy is supplied to the sample, causing its temperature to increase. The temperature rise is carefully measured.
- Adiabatic Control: Throughout the heating process, the temperature of the adiabatic shield is continuously adjusted to match the sample's temperature, thereby preventing heat loss.
- Calculation: The heat capacity is calculated from the electrical energy supplied and the resulting temperature change.

Logical Relationship in Adiabatic Calorimetry

[Click to download full resolution via product page](#)

Caption: Logical diagram of adiabatic calorimetry, showing the relationship between inputs, calculation, and the control system.

Computational Approaches

In addition to experimental methods, computational chemistry provides a powerful tool for predicting and understanding the thermodynamic properties of molecules like **1,2-diethylbenzene**. Methods such as the Benson group additivity method can be used to estimate properties like heat capacity, enthalpy of formation, and entropy.^{[18][19][20]} These methods are particularly useful for screening compounds or for situations where experimental data is unavailable.

Conclusion

The thermodynamic properties of **1,2-diethylbenzene** are well-characterized through a combination of precise experimental measurements and reliable computational estimations. The data and methodologies presented in this guide provide a solid foundation for researchers and professionals working with this compound, enabling informed decisions in process development, safety assessments, and scientific research. The integrity of this data is underpinned by the self-validating nature of the experimental protocols and the predictive power of established theoretical models.

References

- The Good Scents Company. (n.d.). 1,2-diethyl benzene.
- Chemcasts. (n.d.). Thermophysical Properties of **1,2-diethylbenzene**.
- PubChem. (n.d.). **1,2-Diethylbenzene**.
- Chemcasts. (n.d.). **1,2-diethylbenzene** Properties vs Pressure | Density, Cp, Viscosity.
- Institute of Nuclear Physics PAN. (n.d.). Adiabatic calorimeter.
- Chirico, R. D., et al. (2012). High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids. *Journal of Research of the National Institute of Standards and Technology*, 117, 1-18.
- Haz-Map. (n.d.). **1,2-Diethylbenzene**.
- Slayden, S. W., & Liebman, J. F. (2008). Critically Evaluated Thermochemical Properties of Polycyclic Aromatic Hydrocarbons. *Journal of Physical and Chemical Reference Data*, 37(4), 1779-1836.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1,2-diethyl- (CAS 135-01-3).
- eThermo. (n.d.). **1,2-diethylbenzene** Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on.
- Gerasimov, A. A., et al. (2011). Measurement of Heat Capacity by Adiabatic Calorimetry and Calculation of Thermodynamic Functions of Standard Substances: Copper, Benzoic Acid, and Heptane (For Calibration of an Adiabatic Calorimeter). *Journal of Chemical & Engineering Data*, 56(2), 336-343.
- Chemistry LibreTexts. (2023). 12.3: Heat Capacity, Enthalpy, and Calorimetry.
- Allery Chemistry. (2014, April 10). Determination of Enthalpy Change of Combustion by Calorimetry. YouTube.
- ResearchGate. (n.d.). The study of thermodynamic properties for binary mixtures of aromatic hydrocarbons with cyclohexane, at different temperatures and atmospheric pressure.
- MaChemGuy. (2023, December 20). Measuring Enthalpy of Combustion Using Calorimetry | Energetics. YouTube.
- Albert, R. A. (1996). Standard Chemical Thermodynamic Properties of Polycyclic Aromatic Hydrocarbons and Their Isomer Groups I. Benzene Series. *Journal of Physical and Chemical*

Reference Data, 25(2), 399-421.

- eThermo. (n.d.). **1,2-Diethylbenzene** Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on.
- Zeal. (2024). Adiabatic Calorimetry Testing: Understanding the Basics.
- SimpleChemConcepts. (2019). Chemical Energetics: Experimental Method to Determine Enthalpy Change of Combustion.
- ResearchGate. (2011). Measurements of Heat Capacity and Enthalpy of Phase Change Materials by Adiabatic Scanning Calorimetry.
- Creative Chemistry. (n.d.). Simple calorimetry to find the enthalpy of combustion of alcohols.
- eThermo. (n.d.). 1,4-diethylbenzene Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on.
- Scent.vn. (n.d.). **1,2-Diethylbenzene** (CAS 135-01-3): Odor profile, Properties, & IFRA compliance.
- NIST. (n.d.). Benzene, 1,2-diethyl-.
- Slayden, S. W., & Liebman, J. F. (2001). The Energetics of Aromatic Hydrocarbons: An Experimental Thermochemical Perspective. *Chemical Reviews*, 101(5), 1541-1566.
- Domalski, E. S., & Hearing, E. D. (1996). Estimation of the Thermodynamic Properties of Hydrocarbons at 298.15 K. *Journal of Physical and Chemical Reference Data*, 25(1), 1-52.
- NIST. (n.d.). Benzene, 1,2-diethyl- Condensed phase thermochemistry data.
- NIST. (n.d.). Benzene, 1,2-diethyl- Phase change data.
- NIST. (n.d.). Benzene, 1,2-diethyl- Mass spectrum (electron ionization).
- Albert, R. A., & Reif, A. K. (1988). Standard Chemical Thermodynamic Properties of Alkylbenzene Isomer Groups. *Journal of Physical and Chemical Reference Data*, 17(1), 241-253.
- NIST. (n.d.). Benzene, 1,2-diethyl- Notes.
- eThermo. (n.d.). 1,4-diethylbenzene Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on.
- AHH Chemical. (n.d.). **1,2-diethylbenzene**.
- virtualchemistry.org. (n.d.). m-diethylbenzene.
- Chemcasts. (n.d.). 1,4-diethylbenzene (CAS 105-05-5) Properties | Density, Cp, Viscosity.
- Wikipedia. (n.d.). Diethylbenzenes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Benzene, 1,2-diethyl- [webbook.nist.gov]
- 2. Benzene, 1,2-diethyl- [webbook.nist.gov]
- 3. 1,2-Diethylbenzene | C10H14 | CID 8657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem-casts.com [chem-casts.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 1,2-DIETHYLBENZENE | 135-01-3 [chemicalbook.com]
- 7. 1,2-diethyl benzene, 135-01-3 [thegoodsentscompany.com]
- 8. 1,2-Diethylbenzene - Hazardous Agents | Haz-Map [haz-map.com]
- 9. Benzene, 1,2-diethyl- [webbook.nist.gov]
- 10. Benzene, 1,2-diethyl- [webbook.nist.gov]
- 11. chem-casts.com [chem-casts.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. alevelh2chemistry.com [alevelh2chemistry.com]
- 14. Institute of Nuclear Physics PAN [ifj.edu.pl]
- 15. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. nist.gov [nist.gov]
- 19. srd.nist.gov [srd.nist.gov]
- 20. srd.nist.gov [srd.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of 1,2-Diethylbenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043095#1-2-diethylbenzene-thermodynamic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com